11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester
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Overview
Description
11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is a complex organic compound with a unique structure. It is characterized by the presence of long-chain fatty acids and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester typically involves esterification reactions. The process begins with the preparation of the necessary fatty acids and alcohols. These components are then subjected to esterification under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: Researchers investigate its effects on cell membranes and lipid metabolism.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester involves its interaction with biological membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing the fatty acid components. These fatty acids can then participate in various metabolic pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 11Z-octadecenoic acid, 1-[(1-oxohexadecyl)oxy]methyl ester
- 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl] ester
Uniqueness
What sets 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester apart from similar compounds is its specific combination of ester groups and long-chain fatty acids. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C41H76O6 |
---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-11-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h15,17,38H,4-14,16,18-37H2,1-3H3/b17-15- |
InChI Key |
GGUUIWWDYGCLGD-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
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